2-Formyl-5-(3,4-methylenedioxyphenyl)phenol
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Overview
Description
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol is an organic compound that features a formyl group and a methylenedioxyphenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol typically involves the formylation of 5-(3,4-methylenedioxyphenyl)phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic aromatic substitution can occur at positions ortho or para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
Oxidation: 2-Carboxy-5-(3,4-methylenedioxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(3,4-methylenedioxyphenyl)phenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antioxidant and antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its phenolic hydroxyl group and formyl group, potentially affecting various biochemical pathways. The methylenedioxy group can also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine compounds.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.
Isosafrole: An isomer of safrole, also used in chemical synthesis.
Uniqueness
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both a formyl group and a methylenedioxyphenyl group on the same phenol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-2-1-9(5-12(11)16)10-3-4-13-14(6-10)18-8-17-13/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIQHHNKRFWDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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